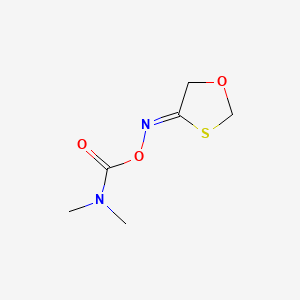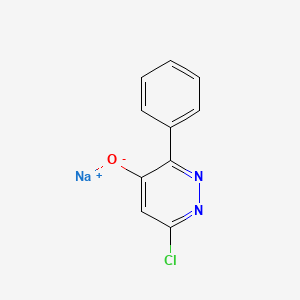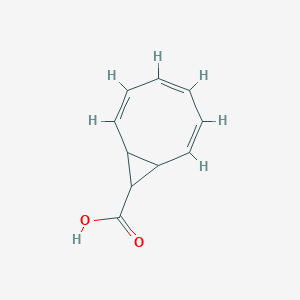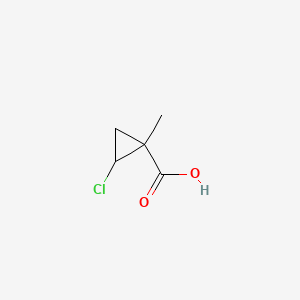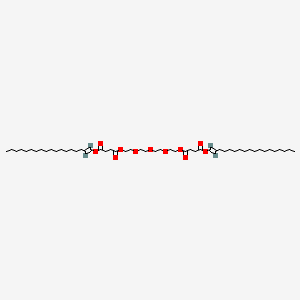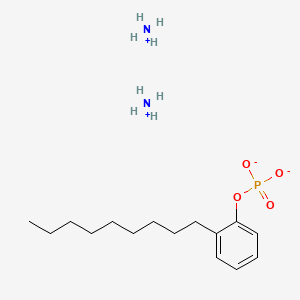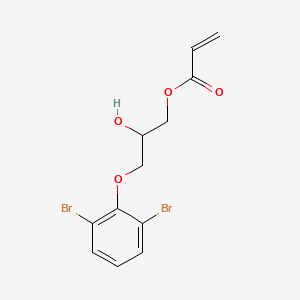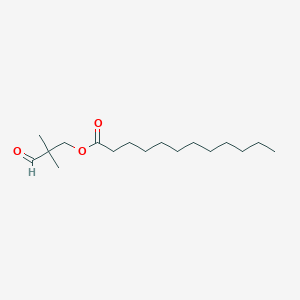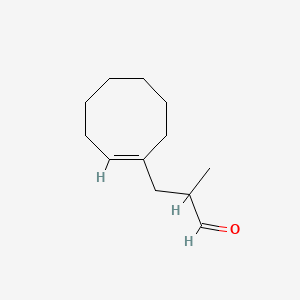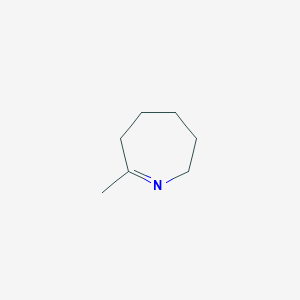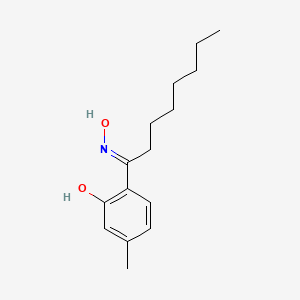
1-(2-Hydroxy-4-methylphenyl)octan-1-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferromolybdenum Slags , is a byproduct of the ferromolybdenum production process. Ferromolybdenum is an alloy of iron and molybdenum, which is used to add molybdenum to steel. The slags are formed during the smelting process and contain various oxides and silicates.
準備方法
Synthetic Routes and Reaction Conditions
Ferromolybdenum slags are produced during the smelting of molybdenum ores with iron. The process involves the reduction of molybdenum trioxide (MoO₃) with iron in an electric arc furnace. The reaction conditions typically include high temperatures (around 1600°C) and the presence of a reducing agent such as carbon.
Industrial Production Methods
In industrial settings, ferromolybdenum is produced by mixing molybdenum trioxide with iron and a reducing agent in an electric arc furnace. The molten alloy is then separated from the slag, which is collected and processed further to recover any remaining valuable metals.
化学反応の分析
Types of Reactions
Ferromolybdenum slags can undergo various chemical reactions, including:
Oxidation: The oxides present in the slags can react with oxygen to form higher oxides.
Reduction: The metal oxides can be reduced to their respective metals using reducing agents.
Substitution: The silicates in the slags can undergo substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Carbon or other reducing agents at high temperatures.
Substitution: Metal salts in aqueous solutions.
Major Products Formed
Oxidation: Higher oxides of molybdenum and iron.
Reduction: Metallic molybdenum and iron.
Substitution: New silicate compounds with substituted metal ions.
科学的研究の応用
Ferromolybdenum slags have several scientific research applications, including:
Chemistry: Used as a source of molybdenum and iron for various chemical reactions and studies.
Biology: Investigated for their potential use in bioremediation and as a nutrient source for certain microorganisms.
Medicine: Studied for their potential use in medical implants and as a source of trace elements.
Industry: Used in the production of construction materials, ceramics, and as a raw material for the recovery of valuable metals.
作用機序
The mechanism by which ferromolybdenum slags exert their effects depends on the specific application. In chemical reactions, the oxides and silicates in the slags can act as catalysts or reactants. In biological applications, the trace elements in the slags can be utilized by microorganisms for growth and metabolism.
類似化合物との比較
Similar Compounds
Ferrosilicon Slags: Byproducts of ferrosilicon production, containing silicon and iron oxides.
Ferrochromium Slags: Byproducts of ferrochromium production, containing chromium and iron oxides.
Ferrovanadium Slags: Byproducts of ferrovanadium production, containing vanadium and iron oxides.
Uniqueness
Ferromolybdenum slags are unique due to their high molybdenum content, which makes them valuable for the recovery of molybdenum. Additionally, the presence of both iron and molybdenum oxides allows for a wide range of chemical reactions and applications.
特性
CAS番号 |
84498-20-4 |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC名 |
2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C15H23NO2/c1-3-4-5-6-7-8-14(16-18)13-10-9-12(2)11-15(13)17/h9-11,17-18H,3-8H2,1-2H3/b16-14+ |
InChIキー |
OSYXKQUUNLQJRR-JQIJEIRASA-N |
異性体SMILES |
CCCCCCC/C(=N\O)/C1=C(C=C(C=C1)C)O |
正規SMILES |
CCCCCCCC(=NO)C1=C(C=C(C=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


